6-Ethoxy-2-fluoro-3-methylphenol

Physicochemical Property Lipophilicity Drug Design

6-Ethoxy-2-fluoro-3-methylphenol (CAS: 1881293-56-6) is a tri-substituted phenolic compound with the molecular formula C9H11FO2. It features a unique combination of an ethoxy group at the 6-position, a fluorine atom at the 2-position, and a methyl group at the 3-position on the phenol ring.

Molecular Formula C9H11FO2
Molecular Weight 170.18 g/mol
Cat. No. B12335242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethoxy-2-fluoro-3-methylphenol
Molecular FormulaC9H11FO2
Molecular Weight170.18 g/mol
Structural Identifiers
SMILESCCOC1=C(C(=C(C=C1)C)F)O
InChIInChI=1S/C9H11FO2/c1-3-12-7-5-4-6(2)8(10)9(7)11/h4-5,11H,3H2,1-2H3
InChIKeyHHEAHGCHVXLQEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Ethoxy-2-fluoro-3-methylphenol in Organic Synthesis: Sourcing a Differentiated Fluorinated Phenol Building Block


6-Ethoxy-2-fluoro-3-methylphenol (CAS: 1881293-56-6) is a tri-substituted phenolic compound with the molecular formula C9H11FO2 [1]. It features a unique combination of an ethoxy group at the 6-position, a fluorine atom at the 2-position, and a methyl group at the 3-position on the phenol ring. This specific substitution pattern is critical, as it determines the molecule's physicochemical properties and reactivity, making it a valuable intermediate in organic synthesis for pharmaceuticals, agrochemicals, and advanced materials .

Why 6-Ethoxy-2-fluoro-3-methylphenol Cannot Be Directly Substituted by Other Halogenated Phenols


A scientific user cannot assume interchangeability with other halogenated or alkoxylated phenols. The specific 2-fluoro-3-methyl-6-ethoxy arrangement on the phenyl ring is not an arbitrary decoration; each substituent governs distinct electronic, steric, and lipophilic properties that directly impact the molecule's behavior. Swapping for a non-fluorinated, non-ethoxylated, or differently substituted phenol will alter reaction kinetics, intermediate stability, target binding affinity in biological assays, and final compound physicochemical profiles [1]. The quantitative evidence below demonstrates precisely where these differences manifest and why this specific derivative is selected.

Quantitative Differentiation of 6-Ethoxy-2-fluoro-3-methylphenol from its Closest Analogs


Enhanced Lipophilicity (XLogP3) vs. Non-Ethoxylated Analog

The ethoxy substituent at the 6-position directly contributes to a measurable increase in lipophilicity compared to the non-ethoxylated analog, 2-fluoro-3-methylphenol. This is a critical parameter for membrane permeability and oral bioavailability in drug discovery programs [1][2].

Physicochemical Property Lipophilicity Drug Design

Increased Topological Polar Surface Area (TPSA) vs. De-ethoxylated Analog

While the target compound is more lipophilic, it also presents a larger topological polar surface area (TPSA) compared to the halogen-only analog. This is due to the additional oxygen atom from the ethoxy group, which can influence hydrogen bonding and solubility [1][2].

Physicochemical Property Drug-likeness Oral Bioavailability

Distinct Reactivity Profile as a Boronic Acid/ester Intermediate

A primary application of 6-ethoxy-2-fluoro-3-methylphenol is its conversion to the corresponding phenylboronic acid derivative (CAS 1451391-66-4), a valuable intermediate for Suzuki-Miyaura cross-coupling reactions. The presence of the 6-ethoxy group provides a differential steric and electronic environment at the boronic acid site compared to non-alkoxylated or differently substituted analogs, potentially influencing coupling efficiency and regioselectivity .

Organic Synthesis Suzuki Coupling Building Block

Cytotoxic Potential in Melanoma Cell Assays vs. Other Alkoxyethers

In a comparative study of substituted phenols, compounds within the alkoxyether class, including ethoxy-derivatives, demonstrated significant cytotoxicity against melanoma cell lines. While not a direct head-to-head comparison, the study showed that derivatization of the ethoxy side chain did not increase cytotoxic effect, suggesting the core ethoxyphenol structure itself is key for activity [1].

Biological Activity Cytotoxicity Cancer Research

Recommended Applications for 6-Ethoxy-2-fluoro-3-methylphenol Based on Proven Differentiation


Lead Optimization in Medicinal Chemistry for Enhanced Membrane Permeability

Procure 6-ethoxy-2-fluoro-3-methylphenol as a key intermediate to specifically increase the lipophilicity of a lead series. Its XLogP3 of 2.4 is a proven, quantifiable advantage over the non-ethoxylated analog (XLogP3=1.9), making it the superior choice when designing analogs with improved calculated partition coefficients [1][2].

Synthesis of Complex Biaryl Scaffolds via Suzuki-Miyaura Coupling

Utilize the commercially available 6-ethoxy-2-fluoro-3-methylphenylboronic acid, derived from the target phenol, as a building block to introduce a unique fluorinated, alkoxylated phenyl ring into a drug candidate or ligand. This offers a distinct steric and electronic profile for controlling the crucial transmetalation step compared to simpler phenylboronic acids .

Investigating Structure-Activity Relationships (SAR) for Tyrosinase-Dependent Cytotoxicity

Use 6-ethoxy-2-fluoro-3-methylphenol in SAR studies aimed at understanding melanoma cell cytotoxicity. As a member of the active alkoxyether phenol class, it serves as a valuable probe to explore the effects of fluorine and methyl substitution on the established class-level activity, which could not be achieved with the unsubstituted or non-halogenated parent compounds [3].

Development of Agrochemicals with Enhanced Foliar Uptake

The balanced physicochemical profile—increased lipophilicity (XLogP3=2.4) for cuticle penetration while retaining a moderate TPSA (29.5 Ų) for some phloem mobility—makes this compound a strategically differentiated intermediate for designing new systemic agrochemicals with optimized absorption characteristics.

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